molecular formula C5H5ClN2O2 B1606569 5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one CAS No. 1194-76-9

5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one

Cat. No.: B1606569
CAS No.: 1194-76-9
M. Wt: 160.56 g/mol
InChI Key: YTQIVTUHBZDCTA-UHFFFAOYSA-N
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Description

5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 6th position, and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one typically involves the chlorination of 2-methyl-4(3H)-pyrimidinone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position. The hydroxylation at the 6th position can be achieved through subsequent reactions involving appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation using oxidizing agents. The reaction conditions are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidinones.

Scientific Research Applications

5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The chlorine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

    4(3H)-Pyrimidinone, 5-chloro-2-methyl-: Lacks the hydroxyl group at the 6th position.

    4(3H)-Pyrimidinone, 6-hydroxy-2-methyl-: Lacks the chlorine atom at the 5th position.

    4(3H)-Pyrimidinone, 5-chloro-6-methyl-: Lacks the hydroxyl group at the 6th position and has an additional methyl group.

Uniqueness: 5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQIVTUHBZDCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283565
Record name 5-chloro-6-hydroxy-2-methylpyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-76-9
Record name NSC32134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-6-hydroxy-2-methylpyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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